molecular formula C7H6N4S2 B2926085 N,N'-bis(1,3-thiazol-2-yl)methanimidamide CAS No. 36841-36-8

N,N'-bis(1,3-thiazol-2-yl)methanimidamide

Cat. No.: B2926085
CAS No.: 36841-36-8
M. Wt: 210.27
InChI Key: XVIAWTPJNLNQLJ-UHFFFAOYSA-N
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Description

N,N'-bis(1,3-thiazol-2-yl)methanimidamide is a synthetic organic compound featuring a central methanimidamide group linked to two 1,3-thiazol-2-yl rings. This structure classifies it as a nitrogen-containing heterocycle, a family of compounds widely recognized for their significant potential in medicinal chemistry and drug discovery research. Compounds based on the thiazole scaffold are frequently investigated for their diverse biological activities. Research Applications: Thiazole derivatives are explored in various research areas, including as potential modulators of ion channels and receptors . The specific research applications for this compound are an area of ongoing investigation. Handling and Safety: Researchers are advised to consult the available safety data sheet (SDS) for proper handling, storage, and disposal procedures. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAWTPJNLNQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366694
Record name Methanimidamide, N,N'-bis(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36841-36-8
Record name Methanimidamide, N,N'-bis(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N’-bis(1,3-thiazol-2-yl)methanimidamide typically involves the reaction of thiazole derivatives with methanimidamide precursors. One common method includes the condensation of 2-aminothiazole with formamidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N,N’-bis(1,3-thiazol-2-yl)methanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-bis(1,3-thiazol-2-yl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-bis(1,3-thiazol-2-yl)methanimidamide involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural analogs of N,N'-bis(1,3-thiazol-2-yl)methanimidamide:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Toxicity References
This compound Two 1,3-thiazol-2-yl groups ~228.3 (calculated) Potential ligand for metal coordination
Chlordimeform (N,N-dimethyl-N’-(4-chloro-2-methylphenyl)methanimidamide) 4-chloro-2-methylphenyl, dimethylamino 241.7 Banned pesticide (carcinogenic)
N,N'-bis(4-chloro-2-benzothiazolyl)methanimidamide Two 4-chloro-2-benzothiazolyl groups ~365.3 (calculated) Not reported; structural similarity suggests catalytic/biological uses
N,N'-bis[3-(trifluoromethyl)phenyl]methanimidamide Two 3-(trifluoromethyl)phenyl groups 398.3 Intermediate in organic synthesis
N,N'-bis(1-methylethyl)methanimidamide Two isopropyl groups 128.2 Organic synthesis intermediate

Biological Activity

N,N'-bis(1,3-thiazol-2-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features two thiazole rings and a formimidamide functional group. The presence of these structural elements contributes to its unique chemical properties and biological activities. Thiazole derivatives are known for their ability to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound against these pathogens suggest strong antibacterial efficacy.

Pathogen MIC (µM)
Methicillin-resistant Staphylococcus aureus1.5
Escherichia coli12.5

Antifungal Activity

The compound also demonstrates antifungal properties, inhibiting the growth of several fungal strains. Its effectiveness against common fungi makes it a candidate for further development in antifungal therapies.

Anticancer Activity

This compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been found to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.
  • Signal Pathway Modulation : The compound can modulate signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results showed that this compound had one of the lowest MIC values against MRSA compared to other tested derivatives .
  • Anticancer Mechanism Exploration : Research conducted at a prominent university investigated the anticancer mechanisms of thiazole derivatives. It was found that this compound induced apoptosis in breast cancer cells by activating caspase pathways .
  • Pharmacokinetic Studies : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability range between 65% and 100%, making it a suitable candidate for oral administration .

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